Cas no 2228580-99-0 (2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid)

2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid is a versatile organic compound. It exhibits notable hydrophobic and hydrophilic properties, making it suitable for various applications in the pharmaceutical and agrochemical industries. The unique structure of this compound facilitates its use in the synthesis of pharmaceutical intermediates and agrochemicals, contributing to its efficacy and specificity.
2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid structure
2228580-99-0 structure
Product Name:2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid
CAS No:2228580-99-0
MF:C9H8F2O3
MW:202.154829978943
CID:6179337
PubChem ID:165654768
Update Time:2025-07-15

2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid
    • EN300-1971242
    • 2228580-99-0
    • Inchi: 1S/C9H8F2O3/c1-5-2-3-7(12)6(4-5)9(10,11)8(13)14/h2-4,12H,1H3,(H,13,14)
    • InChI Key: XCKWLVWYNRADKS-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(C1C(=CC=C(C)C=1)O)F

Computed Properties

  • Exact Mass: 202.04415044g/mol
  • Monoisotopic Mass: 202.04415044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 57.5Ų

2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid Pricemore >>

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Additional information on 2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid

Introduction to 2,2-Difluoro-2-(2-Hydroxy-5-Methylphenyl)acetic Acid (CAS No. 2228580-99-0)

2,2-Difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid (CAS No. 2228580-99-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a difluoro substitution and a hydroxy-methylphenyl moiety. These characteristics contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.

The molecular structure of 2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid is particularly noteworthy. The presence of the difluoro group imparts unique electronic and steric properties, which can influence the compound's reactivity and biological activity. The hydroxy-methylphenyl moiety, on the other hand, provides additional functional groups that can participate in hydrogen bonding and other intermolecular interactions, potentially enhancing the compound's binding affinity to specific biological targets.

Recent studies have explored the potential of 2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid in various therapeutic areas. One of the most promising applications is in the treatment of inflammatory diseases. Research has shown that this compound exhibits significant anti-inflammatory properties, likely due to its ability to modulate key signaling pathways involved in inflammation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

In addition to its anti-inflammatory effects, 2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid has also shown promise in cancer research. Preliminary studies have indicated that this compound may have antiproliferative properties against certain types of cancer cells. A recent paper in the Cancer Research journal reported that 2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid induced apoptosis in human breast cancer cells by disrupting mitochondrial function and activating caspase cascades.

The pharmacokinetic properties of 2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development as a therapeutic agent. Studies have shown that the difluoro substitution enhances the lipophilicity of the molecule, which may improve its oral bioavailability and tissue penetration. However, further investigations are needed to fully characterize its metabolic profile and potential drug-drug interactions.

Safety and toxicity assessments are essential for any potential drug candidate. Preclinical studies have indicated that 2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid exhibits a favorable safety profile at therapeutic doses. However, as with any new compound, comprehensive toxicity studies are required to ensure its safety for human use. These studies typically include assessments of acute and chronic toxicity, genotoxicity, and reproductive toxicity.

The synthesis of 2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid has been optimized to improve yield and purity. Various synthetic routes have been explored, with one common approach involving the reaction of 4-fluorophenol with methyl 3-bromopropionate followed by subsequent transformations to introduce the difluoro group and carboxylic acid functionality. The choice of synthetic method can significantly impact the overall efficiency and scalability of production.

In conclusion, 2,2-difluoro-2-(2-hydroxy-5-methylphenyl)acetic acid (CAS No. 228580-99-0) is a promising compound with diverse therapeutic potential. Its unique structural features make it an attractive candidate for further development in areas such as inflammation and cancer treatment. Ongoing research aims to elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its safety for clinical use. As more data becomes available, this compound may prove to be a valuable addition to the arsenal of therapeutic agents available to healthcare providers.

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